3-Cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Overview
Description
3-Cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-cyclohexylpropanoyl)-4-(4-nitrophenyl)piperazine is 345.20524173 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analogues and Diagnostic Applications in Oncology
1-(3-cyclohexylpropanoyl)-4-(4-nitrophenyl)piperazine derivatives have been explored for their potential in therapeutic and diagnostic applications in oncology. The lead candidate, 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, exhibited excellent affinity for σ receptors, suggesting its utility in oncology. Modifications to reduce lipophilicity and add polar functionality have been made to improve its suitability as a positron emission tomography (PET) radiotracer, with some analogues showing minimal antiproliferative activity but moderate activity at the P-gp efflux pump (Abate et al., 2011).
Antibacterial and Biofilm Inhibitors
Research into 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives highlighted their potent antibacterial and biofilm inhibition activities. Specifically, one derivative showed superior antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, outperforming the reference antibiotic Ciprofloxacin. Additionally, these compounds displayed significant inhibitory activity against MRSA and VRE bacterial strains and were potent inhibitors of the MurB enzyme, essential for bacterial cell wall synthesis (Mekky & Sanad, 2020).
Drug Development for Tuberculosis
Macozinone, a promising new drug for treating both drug-sensitive and drug-resistant tuberculosis, incorporates a piperazine derivative in its structure. The drug has successfully completed phase I clinical trials, with its structural and spectroscopic characterization, including 1H NMR, 13C NMR, and X-ray crystallography, providing insights into its potential mechanism of action (Zhang & Aldrich, 2019).
Trypanocidal Activity from Natural Products
Piperazine derivatives, synthesized from natural piperine, have shown promising trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The cyclohexyl substituted derivative, in particular, demonstrated significant efficacy against both epimastigotes and amastigotes, suggesting the potential for developing new antiparasitic drugs from natural products (Franklim et al., 2013).
Melanocortin Receptors Ligands
Studies on substituted piperazines as ligands for melanocortin receptors have provided valuable insights into the design of MC4R-specific agonists. This research, correlating structural modifications with pharmacological activity, supports the development of new therapeutic agents targeting metabolic disorders and obesity (Mutulis et al., 2004).
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h7-10,16H,1-6,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNJWOZOKWYBKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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